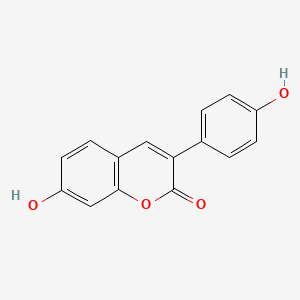

7-Hydroxy-3-(4-hydroxyphenyl)chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-3-(4-hydroxyphenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-11-4-1-9(2-5-11)13-7-10-3-6-12(17)8-14(10)19-15(13)18/h1-8,16-17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVROUNAFWXBQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)O)OC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Hydroxy 3 4 Hydroxyphenyl Chromen 2 One and Its Analogues

Strategies for the Construction of the Chromen-2-one Core

The formation of the central coumarin (B35378) scaffold is the cornerstone of synthesizing 7-hydroxy-3-(4-hydroxyphenyl)chromen-2-one. Key strategies include acid-catalyzed condensations and multicomponent reactions that efficiently assemble the bicyclic system from simpler precursors.

Pechmann Condensation Approaches

The Pechmann condensation is a widely utilized and effective method for synthesizing coumarins, which involves the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. wikipedia.org For the synthesis of a 7-hydroxycoumarin derivative, a highly activated phenol such as resorcinol (B1680541) is an ideal starting material. wikipedia.org The reaction proceeds through an initial transesterification, followed by an intramolecular ring-closing reaction similar to a Friedel-Crafts acylation, and concludes with a dehydration step to form the α-pyrone ring. wikipedia.org

To synthesize this compound via this route, resorcinol would be reacted with a β-keto ester bearing the 4-hydroxyphenyl group at the appropriate position, such as ethyl 2-(4-hydroxyphenyl)-3-oxobutanoate. The reaction is typically catalyzed by strong acids. Concentrated sulfuric acid is a common and effective condensing agent for this transformation. jetir.orgyoutube.com Other acid catalysts, both homogeneous and heterogeneous, have also been successfully employed to facilitate the Pechmann reaction, offering various advantages in terms of reaction conditions and yields. researchgate.net

| Catalyst | Conditions | Typical Substrates | Yield | Reference |

|---|---|---|---|---|

| Concentrated H₂SO₄ | 0°C to Room Temperature | Resorcinol, Ethyl acetoacetate | Excellent | jetir.org |

| Nafion resin/silica (B1680970) nanocomposite | Toluene, Reflux | Resorcinol, Ethyl acetoacetate | 96% | researchgate.net |

| ZnCl₂ | Ethanol, Reflux | 3-(dimethylamino) phenol, Ethyl 2-acetamido-3-oxobutanoate | Low (12.4%) | researchgate.net |

| AlCl₃, CH₄SO₃ | Variable Temperature | General Phenols, β-keto esters | Good | wikipedia.org |

Knoevenagel Condensation Routes

The Knoevenagel condensation provides an alternative and powerful route to the coumarin core. This reaction typically involves the base-catalyzed condensation of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound. nih.govresearchgate.net To produce this compound, the required starting materials would be 2,4-dihydroxybenzaldehyde (B120756) and a (4-hydroxyphenyl)acetic acid derivative, such as ethyl (4-hydroxyphenyl)acetate.

The reaction is generally performed in the presence of a weak base like piperidine (B6355638) or pyridine (B92270), which facilitates the initial condensation between the aldehyde and the active methylene compound. wikipedia.orgnih.gov The resulting intermediate then undergoes intramolecular cyclization (lactonization) to furnish the final chromen-2-one structure. This method is particularly useful for synthesizing coumarins with specific substituents at the 3- and 4-positions, dictated by the choice of the active methylene starting material. researchgate.net The synthesis of various 7-hydroxycoumarin derivatives has been accomplished using this approach, highlighting its versatility. researchgate.net

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical tools in organic synthesis for constructing complex molecules from simple starting materials in a single step. nih.gov These reactions are advantageous as they reduce the need for isolating intermediates, thereby saving time, reagents, and solvents. nih.gov

The synthesis of functionalized coumarin derivatives can be achieved through such one-pot strategies. For instance, a three-component reaction involving a 4-hydroxycoumarin (B602359), an aldehyde, and an active methylene compound like malononitrile can yield complex pyran-annulated coumarins under catalyst-free or organocatalytic conditions. nih.govresearchgate.net While a direct one-pot synthesis for this compound from basic building blocks (e.g., resorcinol, a 4-hydroxyphenylacetyl derivative, and a carbonyl source) is plausible, reported examples often involve the derivatization of a pre-formed coumarin ring in a multicomponent fashion. For example, 7-hydroxycoumarins can react with acetylenic esters and aromatic aldehydes in the presence of a base to yield novel, highly functionalized coumarin derivatives in good yields under mild conditions. scielo.br

Installation and Functionalization of Hydroxyl Groups

The hydroxyl groups in this compound are key functional handles that influence the molecule's properties and serve as points for further derivatization. Their management during synthesis, particularly through protection and deprotection strategies, is crucial for achieving the desired final product.

Acetylation and Deprotection Protocols for Hydroxyl Group Control

Given the reactivity of phenolic hydroxyl groups, they often require protection during synthetic sequences to prevent unwanted side reactions. The acetyl group (Ac) is a common and effective protecting group for hydroxyls due to its ease of installation and removal. highfine.comnih.gov

Acetylation: The hydroxyl groups of a coumarin precursor or the final scaffold can be acetylated using standard conditions. This typically involves reacting the compound with acetic anhydride (B1165640) or acetyl chloride in the presence of a base, such as pyridine or triethylamine. highfine.comnih.gov For instance, 7-hydroxy-4-methyl-coumarin can be treated with acetic anhydride in glacial acetic acid to yield its corresponding acetate (B1210297) derivative. researchgate.net This protection strategy prevents the hydroxyl groups from interfering with subsequent reactions, such as oxidation or electrophilic substitution.

Deprotection (De-O-acetylation): The removal of acetyl groups is generally accomplished through hydrolysis under basic conditions. highfine.com A widely used method is the Zemplén deacetylation, which employs a catalytic amount of sodium methoxide in methanol to cleanly and efficiently remove the acetyl groups. nih.gov The reaction is typically rapid and proceeds under mild conditions. After the reaction is complete, the base is neutralized, often with an ion-exchange resin, to facilitate purification of the deprotected product. nih.gov

| Protecting Group | Protection Reagents | Deprotection Reagents | Reference |

|---|---|---|---|

| Acetyl (Ac) | Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl) with pyridine | Sodium methoxide (NaOMe) in Methanol (Zemplén conditions) | nih.gov |

| Acetyl (Ac) | Acetic anhydride in glacial acetic acid | Basic hydrolysis (e.g., K₂CO₃, NH₃) | highfine.comresearchgate.net |

| Benzoyl (Bz) | Benzoyl chloride with pyridine | Basic hydrolysis (slower than acetyl) | highfine.com |

Derivatization and Functionalization of the Chromen-2-one Scaffold

The this compound scaffold can be further modified to create a library of analogues. The phenolic hydroxyl groups at the C7 and C4' positions are primary sites for derivatization, allowing for the introduction of various functional groups through reactions like etherification and esterification.

For example, the 7-hydroxy group of the coumarin ring can be used as a nucleophile to link other molecular fragments. In one study, a 7-hydroxy-4-phenylchromen-2-one was used as a starting point to synthesize a series of novel triazole-linked derivatives via a click chemistry approach, demonstrating the utility of the 7-OH group as a handle for creating more complex molecules. nih.gov Similarly, the 7-hydroxy group can react with reagents like phosphorus oxychloride (POCl₃) to be converted into a chloro group, which can then be subjected to nucleophilic aromatic substitution to introduce other functionalities. researchgate.net

Furthermore, the aromatic rings of the coumarin scaffold are susceptible to electrophilic substitution reactions, allowing for the introduction of groups such as nitro or bromo moieties, which can then be transformed into other functional groups. researchgate.net Condensation reactions can also be performed; for instance, 8-formyl-7-hydroxycoumarin can be reacted with various N,N-disubstituted cyanoacetamides to afford novel derivatives with substituents at the 8-position. researchgate.net These derivatization strategies are essential for exploring the structure-activity relationships of this class of compounds.

Introduction of Substituents at the C-3 Position

The C-3 position of the coumarin ring is a frequent target for chemical modification. One of the most effective methods for introducing substituents at this position is the Knoevenagel condensation. gaacademy.orgslideshare.netresearchgate.net This reaction typically involves the condensation of a 2-hydroxybenzaldehyde derivative with a compound containing an active methylene group, such as a malonate ester or cyanoacetate, often under basic catalysis. researchgate.net The use of water as a solvent has been shown to be a particularly effective and environmentally benign medium for this transformation, often providing better yields than homogeneous alcoholic solutions. clockss.org

Another strategy involves the use of 3-acetylcoumarin as a versatile precursor. gavinpublishers.com This intermediate can be synthesized from salicylaldehyde and ethyl acetoacetate and subsequently used in Claisen-Schmidt reactions with various aromatic aldehydes to form coumarin-chalcone hybrids. gavinpublishers.com These hybrids can then be further modified to introduce diverse substituents at the C-3 position. For instance, reactions with malononitrile or ethyl cyanoacetate can yield coumarinyl 2-aminonicotinonitriles and 2-hydroxynicotinonitriles, respectively. gavinpublishers.com

Below is a table summarizing various C-3 substituents introduced onto the coumarin ring through different synthetic approaches.

| Reaction Type | Reactants | Resulting C-3 Substituent | Reference |

|---|---|---|---|

| Knoevenagel Condensation | o-hydroxyaryl aldehydes, acetonitriles | -CN, -CO2Et, -NO2, -Ph, -SO2Ph | clockss.org |

| Knoevenagel Condensation | o-vanillin, malonic acid derivatives | Various substituted carboxyl groups | gaacademy.org |

| Claisen-Schmidt Reaction | 3-acetylcoumarin, aromatic aldehydes | Chalcone derivatives | gavinpublishers.com |

| Electrophilic Substitution | 7-hydroxycoumarin derivatives, Br2 | -Br | mdpi.com |

Mannich Reactions for Aminomethyl Group Introduction

The Mannich reaction is a powerful tool for introducing aminomethyl groups into the coumarin scaffold, yielding compounds known as Mannich bases. nih.gov This electrophilic substitution reaction is particularly relevant for hydroxycoumarins. nih.gov When 7-hydroxycoumarins are subjected to Mannich conditions (typically involving an amine and formaldehyde), the substitution preferentially occurs at the C-8 position of the benzene ring over the C-6 position. nih.gov

This regioselectivity is attributed to the electronic effects of the coumarin system. nih.gov The reaction proceeds by adding the coumarin, dissolved in a solvent like methanol, to a pre-mixed solution of the appropriate amine and formaldehyde, followed by heating under reflux. nih.gov The resulting 8-substituted aminomethyl coumarins are then purified, often using column chromatography. nih.gov This method allows for the introduction of a variety of secondary and tertiary amine functionalities, which can significantly influence the molecule's biological properties. researchgate.netsemanticscholar.org

| Coumarin Substrate | Amine | Formaldehyde | Resulting Product | Reference |

|---|---|---|---|---|

| 7-hydroxy-4-methylcoumarin | Piperidine | Aqueous (37%) | 7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one | nih.gov |

| 7-hydroxy-4-methylcoumarin | Morpholine | Aqueous (37%) | 7-hydroxy-4-methyl-8-(morpholinomethyl)-2H-chromen-2-one | nih.gov |

| 6,7-dihydroxy-4-methylcoumarin | Pyrrolidine | Aqueous (37%) | 6,7-dihydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one | nih.gov |

| 7-hydroxyisoflavones | Amino acids | Aqueous (37%) | 8-aminoacylmethylisoflavones | researchgate.net |

Nitration Reactions on the Pendant Phenyl Ring

Nitration is a classic electrophilic aromatic substitution used to introduce nitro (-NO₂) groups onto aromatic rings, which can serve as versatile intermediates for further functionalization, such as reduction to amino groups. While the nitration of the coumarin nucleus itself is well-documented, information specifically regarding the nitration of the pendant phenyl ring at the C-3 position of this compound is less common in the cited literature.

However, studies on the nitration of similar coumarin structures, such as 7-hydroxy-4-methylcoumarin and 3-bromo-7-hydroxy-4-methylcoumarin, provide valuable insights into the reaction's behavior. mdpi.comchemmethod.com Typically, a nitrating mixture of concentrated nitric acid and sulfuric acid is used at low temperatures (0-5°C). mdpi.com The hydroxyl group at C-7 is an activating, ortho-, para-director. Consequently, nitration of the coumarin ring system predominantly yields a mixture of 6-nitro and 8-nitro isomers. mdpi.com The ratio of these isomers can be influenced by reaction conditions such as temperature and reaction time. chemmethod.com For example, in the nitration of 3-bromo-7-hydroxy-4-methyl coumarin, the 6-nitro and 8-nitro isomers are formed and can be separated by column chromatography. mdpi.com

While direct evidence for the nitration of the 3-(4-hydroxyphenyl) substituent is sparse in the provided context, it is chemically plausible. The hydroxyl group on this pendant ring is also an activating ortho-director, suggesting that under appropriate conditions, nitration could occur at the positions ortho to this hydroxyl group.

Glycosylation Strategies for O-Glycosides

Glycosylation, the attachment of sugar moieties to a molecule, is a widely used strategy to improve the solubility and pharmacokinetic properties of drug candidates. For hydroxycoumarins like this compound, the hydroxyl groups at the C-7 position and on the pendant phenyl ring are potential sites for O-glycosylation.

A common strategy involves reacting the hydroxycoumarin with an activated sugar derivative, such as an acetobromoglucose, in the presence of a suitable base or catalyst. This process has been demonstrated in the synthesis of O-β-D-glucopyranosides of 7-hydroxy-3-(imidazol-2-yl)-4H-chromen-4-ones. The synthesis typically involves a two-step process: first, the synthesis of the coumarin aglycone, followed by the glycosylation step. The protecting acetyl groups on the sugar moiety are often removed in a final deacetylation step.

The synthesis of fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety also highlights the reactivity of the 7-hydroxy group, which is a key site for such modifications. mdpi.com

Synthesis of Hybrid Chromen-2-one Architectures

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a prominent strategy in drug design to create compounds with enhanced or dual biological activities. gavinpublishers.comnih.gov The coumarin scaffold is frequently used as a core for developing such hybrid architectures. mdpi.com

One of the most powerful methods for creating these hybrids is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". asianpubs.orgnih.govresearchgate.net This reaction allows for the efficient and regioselective linking of a coumarin unit bearing an azide or alkyne functionality with another molecule containing the complementary group, forming a stable 1,2,3-triazole linker. eie.grnih.gov For example, novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to 1,2,4-triazole (B32235) moieties have been synthesized using this approach. nih.gov

Other hybrid structures include combining the coumarin nucleus with quinone, pyridine, or pyrimidine moieties. gavinpublishers.comnih.gov The synthesis of coumarin-pyrimidine hybrids, for example, can be achieved by reacting coumarin-chalcone precursors with reagents like guanidine hydrochloride. gavinpublishers.com These strategies have led to the development of a wide range of coumarin-based hybrids with potential applications in medicinal chemistry. mdpi.com

| Hybrid Type | Key Reaction | Starting Coumarin Derivative | Linked Moiety | Reference |

|---|---|---|---|---|

| Coumarin-Triazole | Click Chemistry (CuAAC) | Azido- or Alkynyl-coumarin | Triazole | asianpubs.orgnih.goveie.grnih.gov |

| Coumarin-Quinone | Multi-step synthesis | 3-carboxy coumarin derivative | Quinone | nih.gov |

| Coumarin-Pyridine | Condensation | Coumarin-chalcone | Pyridine | gavinpublishers.com |

| Coumarin-Pyrimidine | Condensation | Coumarin-chalcone | Pyrimidine | gavinpublishers.com |

| Coumarin-Nucleobase | Multi-step synthesis | 4-(chloromethyl)-coumarin | Uracil, Thymine | mdpi.com |

Catalytic Systems in Chromen-2-one Synthesis

The synthesis of the core coumarin ring system is often achieved through condensation reactions that rely on specific catalytic systems to proceed efficiently.

Application of Acidic Catalysts (e.g., Sulfuric Acid)

The Pechmann condensation is the most widely applied method for the synthesis of coumarins from simple starting materials, namely a phenol and a β-keto ester. wikipedia.orgniscpr.res.in This reaction is performed under acidic conditions. wikipedia.org Concentrated sulfuric acid is a traditional and robust reagent for this purpose, often used in large quantities to act as both a catalyst and a solvent. niscpr.res.injetir.orgyoutube.com The reaction mechanism involves an initial transesterification between the phenol and the β-keto ester, followed by an intramolecular electrophilic attack (a Friedel-Crafts type alkylation) on the activated aromatic ring, and finally, dehydration to form the pyrone ring. wikipedia.org

While effective, the use of large amounts of strong mineral acids like H₂SO₄ presents challenges, including harsh reaction conditions, corrosion, and the generation of significant waste. niscpr.res.inwordpress.com This has driven the development of alternative, heterogeneous solid acid catalysts. nih.gov Examples include:

Amberlyst ion-exchange resins niscpr.res.inscispace.com

Nafion resin/silica nanocomposites wordpress.com

Polyaniline sulfate salts wordpress.com

Nano-crystalline sulfated-zirconia wordpress.com

Tungstate sulfuric acid nih.gov

These solid catalysts offer advantages such as easier product work-up, reduced corrosion, reusability, and more environmentally friendly reaction conditions. niscpr.res.innih.gov For highly activated phenols like resorcinol (a precursor for 7-hydroxycoumarins), the Pechmann condensation can proceed under much milder conditions, sometimes even at room temperature. jk-sci.com

| Catalyst | Type | Advantages | Reference |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Homogeneous (Brønsted Acid) | Highly effective, robust | jetir.orgyoutube.com |

| Amberlyst-15 | Heterogeneous (Solid Acid) | Reusable, non-corrosive, easy separation | niscpr.res.inscispace.com |

| Nano-crystalline sulfated-zirconia | Heterogeneous (Solid Acid) | High activity, reusable | wordpress.com |

| Tungstate sulfuric acid (TSA) | Heterogeneous (Solid Acid) | Reusable, efficient for one-pot synthesis | nih.gov |

| Titanium tetrachloride (TiCl₄) | Homogeneous (Lewis Acid) | Efficient under solvent-free conditions | jk-sci.com |

Green Chemistry Approaches (e.g., Silica Sulfuric Acid)

In the pursuit of environmentally benign synthetic routes, green chemistry principles have been applied to the synthesis of coumarin derivatives, including this compound. A significant focus has been the replacement of corrosive and hazardous homogeneous acid catalysts, such as concentrated sulfuric acid, with reusable and non-toxic solid acid catalysts. Among these, silica sulfuric acid (SSA) has emerged as a highly efficient and versatile heterogeneous catalyst for various organic transformations, including the synthesis of the coumarin scaffold.

Silica sulfuric acid is prepared by the reaction of silica gel with chlorosulfonic acid. This process yields a stable and powerful solid acid that is easy to handle, non-corrosive, and simple to separate from the reaction mixture by filtration. Its application aligns with green chemistry goals by offering high catalytic activity, operational simplicity, and recyclability, which can be exploited for the industrial synthesis of pharmaceuticals and other fine chemicals. researchgate.net

The synthesis of 3-arylcoumarins, such as this compound, is typically achieved through reactions like the Perkin condensation. nih.gov This reaction involves the condensation of a salicylaldehyde derivative with a phenylacetic acid derivative. In a green chemistry context, this can be performed under solvent-free conditions using a solid acid catalyst like silica sulfuric acid. The probable reaction for the synthesis of the target compound would involve the condensation of 2,4-dihydroxybenzaldehyde with 4-hydroxyphenylacetic acid. The use of silica sulfuric acid in this context facilitates the reaction, often under thermal, solvent-free conditions, which reduces energy consumption and eliminates the need for volatile organic solvents.

The advantages of using silica sulfuric acid and other solid acid catalysts in the synthesis of coumarins are numerous:

Environmental Safety: It avoids the use of toxic and corrosive liquid acids.

Reusability: The catalyst can be recovered by simple filtration and reused multiple times without a significant loss of activity.

High Yields: These methods often provide good to excellent yields of the desired products.

Solvent-Free Conditions: Many reactions can be carried out without a solvent, reducing waste and environmental impact. beilstein-journals.org

Ease of Work-up: Product isolation is simplified, often requiring only washing and filtration, thus avoiding complex purification procedures.

While the direct synthesis of this compound using silica sulfuric acid is a logical application of this green methodology, much of the published research focuses on the synthesis of simpler coumarin analogues via the Pechmann condensation. For instance, the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate is a well-documented example of a reaction that benefits from various solid acid catalysts. researchgate.netresearchgate.net These studies demonstrate the effectiveness of heterogeneous catalysts in producing coumarin structures under environmentally friendly conditions.

The research findings for the synthesis of various coumarin analogues using green solid acid catalysts are summarized in the table below.

| Coumarin Derivative | Reactants | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| 7-Hydroxy-4-methylcoumarin | Resorcinol, Ethyl acetoacetate | FeCl₃/MCM-41 | Solvent-free, 400°C | 60-75 |

| 7-Hydroxy-4-methylcoumarin | Resorcinol, Ethyl acetoacetate | Polyaniline-sulfate | Solvent-free | ~94 |

| Substituted Coumarins | Phenols, β-ketoesters | MoO₃/Al₂O₃ | Solvent-free | Good to Excellent |

| 7-Hydroxycoumarins | Resorcinol, Ethyl acetoacetate | Nafion resin/silica | Toluene, 2h | 96 |

| Pyrrole-fused isocoumarins | Ninhydrin adducts, Amines | Silica Sulfuric Acid (SSA) | Solvent-free, 100°C | Good |

Advanced Spectroscopic and Analytical Characterization in Chromen 2 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides detailed information about the number, environment, and coupling of hydrogen atoms (protons) in a molecule. For 7-Hydroxy-3-(4-hydroxyphenyl)chromen-2-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the coumarin (B35378) core and the pendant hydroxyphenyl ring.

While specific experimental data for this exact compound is not widely published, analysis of closely related structures, such as 7-Hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one, provides insight into the expected spectral features. researchgate.net In this analogue, the spectrum recorded in DMSO-d₆ shows several key signals: a singlet for the C4-H proton around 8.40 ppm, a singlet for the phenolic OH at 10.79 ppm, and a series of multiplets for the aromatic protons on both rings between 6.78 and 8.29 ppm. researchgate.net

For this compound, one would anticipate:

A singlet for the proton at the C4 position.

Distinct signals for the protons at C5, C6, and C8 of the chromen-2-one ring system. Their coupling patterns (doublets, doublet of doublets) would confirm their positions.

An AA'BB' system of two doublets for the four protons on the 4-hydroxyphenyl ring.

Singlets for the two hydroxyl groups, which may be broad and exchangeable with D₂O.

The following table presents ¹H NMR data for a related compound to illustrate the typical chemical shifts.

| Proton Assignment | Example Chemical Shift (δ ppm) in a Related Compound (7-Hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one in DMSO-d₆) researchgate.net |

| Phenolic OH | 10.79 (s, 1H) |

| C4-H | 8.40 (s, 1H) |

| Phenyl H (nitro-substituted) | 8.28–8.29 (m, 2H), 8.0–8.02(m, 2H) |

| C5-H | 7.65 (d, J= 8.40 Hz, 1H) |

| C6-H | 6.84–6.85 (m, 1H) |

| C8-H | 6.78 (d, J= 2.0 Hz, 1H) |

Note: The electron-withdrawing nitro group in the example significantly influences the chemical shifts of the phenyl protons compared to the expected effect of a hydroxyl group.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal.

Key expected signals include:

A signal for the lactone carbonyl carbon (C2) in the downfield region (typically >160 ppm).

Signals for the oxygen-bearing aromatic carbons (C7, C4', and C8a) at high chemical shifts.

Signals for the other quaternary and protonated aromatic carbons throughout the aromatic region (approx. 100-160 ppm).

Predicted ¹³C NMR data for related flavonoid structures shows the carbonyl carbon (C4) at approximately 178.3 ppm and the lactone carbonyl (C2) at 161.3 ppm. ceon.rs The chemical shifts for the carbon atoms are highly dependent on the specific substitution pattern and electronic environment.

| Carbon Assignment | Example Chemical Shift (δ ppm) in a Related Coumarin Derivative ceon.rs | Predicted Chemical Shift (δ ppm) for a Related Flavonoid np-mrd.org |

| C2 (Carbonyl) | 161.3 | 162.7 |

| C3 | 94.1 | 139.7 |

| C4 | 178.3 | 143.6 |

| C4a | 120.7 | 114.1 |

| C5 | 125.8 | 129.8 |

| C6 | 123.9 | 114.3 |

| C7 | 133.8 | 164.2 |

| C8 | 116.6 | 103.5 |

| C8a | 153.4 | 157.9 |

| C1' | 126.1 | 122.9 |

| C2'/C6' | 109.7 / 124.7 | 131.2 |

| C3'/C5' | 112.8 / 149.6 | 117.1 |

| C4' | 152.1 | 160.0 |

Note: The data presented is from different but structurally related coumarin and flavonoid compounds to illustrate the expected regions for carbon signals. Exact values for the target compound may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by specific absorption bands. Research on the closely related 7-Hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one shows a strong absorption band for the hydroxyl group (O–H stretch) at 3180 cm⁻¹ and for aromatic C-H stretching at 2925 cm⁻¹. researchgate.net The most prominent feature for a chromen-2-one is the lactone carbonyl (C=O) stretching frequency, which typically appears in the range of 1700-1760 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Example (cm⁻¹) researchgate.netresearchgate.net |

| Hydroxyl | O–H stretch (broad) | 3100–3500 | 3180 |

| Aromatic C-H | C–H stretch | 3000–3100 | 2925 |

| Lactone Carbonyl | C=O stretch | 1700–1760 | 1695-1763 |

| Aromatic C=C | C=C stretch | 1450–1600 | - |

| Phenolic C-O | C–O stretch | 1150–1250 | - |

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₅H₁₀O₄), the calculated molecular weight is approximately 254.24 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. Electron ionization (EI) mass spectra of coumarins typically show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns, often involving the loss of carbon monoxide (CO). nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems. Coumarins are known to be chromophoric and exhibit characteristic UV-Vis spectra. Studies on the parent compound, 7-hydroxycoumarin, show a strong absorption maximum (λₘₐₓ) around 326 nm in ethanol, which is attributed to the cinnamoyl chromophore of the α-benzopyrone skeleton. researchgate.netphotochemcad.com The presence of the additional 4-hydroxyphenyl substituent at the C3 position is expected to modulate the position and intensity of this absorption band.

| Compound | Solvent | λₘₐₓ (nm) | Molar Absorptivity (ε) | Reference |

| 7-Hydroxycoumarin | Ethanol | 326 | 16,800 M⁻¹cm⁻¹ | photochemcad.com |

| 7-Hydroxy-4-methyl coumarin | - | 323 | - | researchgate.net |

Chromatographic Techniques for Analysis

Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound from reaction mixtures or natural extracts.

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of the product. researchgate.net

Column Chromatography: This technique is employed for the preparative purification of the target compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of the final compound with high accuracy and for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile compounds like polyphenolic coumarins, GC-MS can be used for the analysis of derivatized (e.g., silylated) forms of the compound to confirm its structure. researchgate.net

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and versatile separation technique ideal for monitoring the progress of chemical reactions. fishersci.com Its simplicity and the small amount of sample required make it a staple in synthetic organic chemistry. aga-analytical.com.pl In the synthesis of this compound and related isoflavones, TLC is instrumental in qualitatively tracking the consumption of starting materials and the formation of the product. scielo.br

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat plate) and a mobile phase (a solvent or solvent mixture). aga-analytical.com.plkau.edu.sa For compounds like this compound, which belongs to the flavonoid class, silica gel 60 F254 plates are commonly used as the stationary phase. asianpubs.orgnih.gov

The choice of the mobile phase is critical for achieving good separation. A typical mobile phase for the analysis of isoflavones is a mixture of solvents with varying polarities. By adjusting the solvent ratio, the resolution of the spots on the TLC plate can be optimized. For the separation of isoflavone (B191592) aglycones like daidzein (B1669772) (the common name for this compound), specific solvent systems have been developed. For instance, a mobile phase of chloroform, methanol, and acetic acid in a 9:1:0.15 (v/v/v) ratio has been successfully used. asianpubs.org Another system for flavonoid analysis utilizes ethyl acetate (B1210297), formic acid, and water (8:1:1 v/v/v). kau.edu.sa

During a chemical reaction, small aliquots are periodically taken from the reaction mixture and spotted on a TLC plate alongside the starting materials. After developing the plate in a suitable mobile phase, the spots are visualized, typically under UV light (at 254 nm and/or 366 nm), where compounds with chromophores will appear as dark spots or fluoresce. nih.govui.ac.idresearchgate.net The progress of the reaction is monitored by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system and helps in its preliminary identification.

Table 1: Example TLC Systems for Analysis of this compound and Related Isoflavones

| Stationary Phase | Mobile Phase (v/v/v) | Application | Reference |

| Silica Gel 60F254 | Chloroform:Methanol:Acetic Acid (9:1:0.15) | Separation of isoflavone aglycones | asianpubs.org |

| Silica Gel G | Ethyl Acetate:Formic Acid:Water (8:1:1) | Identification of flavonoids | kau.edu.sa |

| Silica Gel 60 F254 | Toluene:Ethyl Acetate:Formic Acid (3:7:0.1) | Quantification of flavonoid derivatives | nih.gov |

| Silica Gel | n-Hexane:EtOAc (1:1) | Monitoring of coumarin derivative synthesis | scielo.br |

This table is interactive. Users can sort the data by clicking on the column headers.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity Assessment

While TLC is excellent for rapid reaction monitoring, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful and widely used technique for the definitive purity assessment and quantification of compounds like this compound. japsonline.commdpi.com This method offers high resolution, sensitivity, and specificity, allowing for the separation and identification of the main compound from any impurities or by-products. jfda-online.comnih.gov

In HPLC, the sample mixture is passed through a column packed with a stationary phase under high pressure with a liquid mobile phase. For isoflavones, reversed-phase HPLC is common, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. mdpi.comingentaconnect.com The separation is based on the differential partitioning of the analytes between the two phases.

The effluent from the HPLC column is then introduced into a mass spectrometer. The MS detector ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing molecular weight information and fragmentation patterns that are unique to the compound's structure. ingentaconnect.comuab.edu This coupling allows for the unambiguous identification of the peak corresponding to this compound and any potential impurities. The negative electrospray ionization (ESI) mode is often used for the analysis of isoflavonoids, where the deprotonated molecule [M-H]⁻ is observed. For this compound (daidzein), this would correspond to an ion at m/z 253. uab.edu

Purity is typically determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks in the chromatogram. Modern HPLC-MS methods are validated for several parameters to ensure their reliability, including linearity, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comnih.gov For instance, a validated LC-MS/MS method for daidzein demonstrated excellent linearity with a correlation coefficient (r²) greater than 0.99. nih.gov The sensitivity of such methods is often high, with LODs reported in the range of nanograms per milliliter (ng/mL). nih.govresearchgate.net

Table 2: Representative HPLC-MS Parameters for the Analysis of this compound (Daidzein)

| Parameter | Description | Example Value/Range | Reference |

| Chromatography | |||

| Column | Type of stationary phase used for separation. | Reversed-phase C18 | ingentaconnect.com |

| Mobile Phase | Solvents used to elute the compounds. | Acetonitrile-water-formic acid (80:20:1, v/v/v) | ingentaconnect.com |

| Detection | Method used to detect the compounds post-separation. | UV (254 nm), MS, MS/MS | mdpi.comresearchgate.net |

| Mass Spectrometry | |||

| Ionization Mode | Method used to generate ions from the analyte. | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | ingentaconnect.comnih.gov |

| Monitored Ion (m/z) | The mass-to-charge ratio of the ion being detected. | 253 [M-H]⁻ | uab.edu |

| Validation | |||

| Linearity (r²) | The correlation coefficient for the calibration curve. | ≥ 0.995 | nih.gov |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | 0.01-1 ng/mL | mdpi.comnih.govnih.gov |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be accurately quantified. | 0.01-7.57 ng/mL | mdpi.comnih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

Computational Chemistry and Molecular Modeling Investigations of 7 Hydroxy 3 4 Hydroxyphenyl Chromen 2 One

Molecular Docking Studies for Target Identification and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to identify potential biological targets for a ligand and to estimate its binding affinity.

Detailed research has explored the interaction of 7-Hydroxy-3-(4-hydroxyphenyl)chromen-2-one (daidzein) with various protein targets. For instance, docking studies have shown its potential to bind to the active site of the fatty acid amide hydrolase (FAAH) enzyme, a target for modulating the endocannabinoid system. ukm.my The binding was observed to involve the key catalytic triad (B1167595) (ser-ser-lys) of the enzyme. ukm.my The calculated binding energy and affinity further support its potential as an FAAH inhibitor. ukm.my

Another study focused on the interaction of daidzein (B1669772) with the muscarinic M3 receptor, a target for overactive bladder treatment. frontiersin.org Molecular docking analysis revealed that daidzein can potently bind to the ligand-binding pocket of the M3 receptor through hydrogen bonding. frontiersin.org The binding free energy was found to be significant, suggesting a stable interaction. frontiersin.org

Furthermore, the binding of daidzein to the monocarboxylate transporter 8 (MCT8), a thyroid hormone transporter, has been investigated. nih.gov Docking simulations indicated that daidzein exhibits a low binding energy against MCT8, with hydrogen bond interactions involving specific amino acid residues like PRO-338, HIS-341, and GLU-348. nih.gov The compound has also been docked against maltase-glucoamylase, where it demonstrated favorable and stable interactions. joiv.org

In a study targeting cyclooxygenase-2 (COX-2), a key enzyme in inflammation, daidzein showed a high binding affinity, forming hydrogen bonds with several key residues including Asp125, Arg150, Asn375, and Phe529. nih.gov

Table 1: Molecular Docking Parameters of this compound with Various Protein Targets

| Protein Target | PDB ID | Binding Energy (kcal/mol) | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Fatty Acid Amide Hydrolase (FAAH) | Not Specified | -64.77 | -11.77 | Catalytic triad (ser-ser-lys) ukm.my |

| Muscarinic M3 Receptor | 5ZHP | < -7.0 | Not Specified | Not Specified frontiersin.org |

| Monocarboxylate Transporter 8 (MCT8) | Not Specified | -6.22 (AutoDock4), -8.6 (AutoDock Vina) | Not Specified | PRO-338, HIS-341, GLU-348 nih.gov |

| Maltase-Glucoamylase | Not Specified | -2.5, -2.4 | Not Specified | Not Specified joiv.org |

| Cyclooxygenase-2 (COX-2) | Not Specified | -8.61 | Not Specified | Asp125, Arg150, Asn375, Phe529 nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Not Specified | -7.56 | Not Specified | Asp382 mdpi.com |

| NLRP3 | Not Specified | -7.80 | Not Specified | Ser374, Glu375, Ser752, Leu753, Gly754, Leu810, Gly811, Gly915, Leu916, Ser917 mdpi.com |

| ASC | Not Specified | -5.57 | Not Specified | Asp10, Asp48, Asp51, Asp54, Glu13, Lys21, Arg38, Arg41 mdpi.com |

| Caspase 1 | Not Specified | -7.60 | Not Specified | Not Specified mdpi.com |

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is often employed to calculate properties such as molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter for determining the chemical reactivity and kinetic stability of a molecule.

While comprehensive DFT studies focusing solely on the electronic structure of this compound are not extensively detailed in standalone publications, this type of analysis is often integrated into broader computational research on isoflavonoids. These studies help in understanding the molecule's reactivity, stability, and potential interaction mechanisms. The phenolic hydroxyl groups and the conjugated system of the chromen-2-one core are key features that influence its electronic properties and, consequently, its biological activities.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a crucial component of ligand-based drug design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect.

For isoflavones like this compound, pharmacophore models can be developed based on a set of known active compounds. These models serve as 3D queries to screen large chemical databases for novel compounds with similar pharmacophoric features and, therefore, potential similar biological activities. Structure-activity relationship (SAR) studies on isoflavonoids have provided insights into the key pharmacophoric groups that can guide the design of new potential therapeutic agents. nih.gov The presence and position of hydroxyl groups and the planarity of the ring system are critical for the biological activity of these compounds.

In Silico Prediction of Bioactivity (e.g., Petra/Osiris/Molinspiration Analyses)

In silico tools are frequently used to predict the bioactivity and drug-likeness of compounds based on their chemical structure. Programs like Molinspiration, Osiris, and Petra calculate various molecular properties and predict bioactivity scores for different targets. These predictions are valuable in the early stages of drug discovery for filtering compound libraries and prioritizing candidates for further experimental testing.

Studies on isoflavonoids have utilized such tools to evaluate their physicochemical properties and adherence to criteria like Lipinski's rule of five, which predicts oral bioavailability. nih.gov For this compound (daidzein), key parameters such as molecular weight and logP (partition coefficient) have been calculated and indicate favorable drug-likeness and potential for good oral bioavailability. joiv.org

Table 2: Predicted Physicochemical Properties of this compound (Daidzein)

| Property | Predicted Value | Reference |

| Molecular Weight | 254 g/mol | joiv.org |

| LogP | 2.713 | joiv.org |

| Hydrogen Bond Donors | Compliant with Lipinski's Rule | nih.gov |

| Hydrogen Bond Acceptors | Compliant with Lipinski's Rule | nih.gov |

Biomimetic Chromatography for Pharmacokinetic Property Estimation

Biomimetic chromatography is an advanced analytical technique that utilizes stationary phases designed to mimic biological environments, such as cell membranes or plasma proteins. This method provides valuable information about a compound's potential pharmacokinetic properties, including membrane permeability and plasma protein binding.

Immobilized Artificial Membrane (IAM) chromatography is a form of biomimetic chromatography that has been used to assess the interaction of isoflavonoids with biological membranes. nih.gov Studies on coumarin (B35378) derivatives have employed biomimetic chromatography to estimate human oral absorption (%HOA) and plasma protein binding (%PPB). For a series of multi-substituted coumarins, high %HOA (>99%) and significant %PPB (60–97%) values were determined, indicating good potential for oral absorption and distribution.

Pharmacological and Biological Investigations of 7 Hydroxy 3 4 Hydroxyphenyl Chromen 2 One and Its Derivatives

Antioxidant Research

The antioxidant properties of 7-Hydroxy-3-(4-hydroxyphenyl)chromen-2-one and its analogues are evaluated through a variety of assays that measure their capacity to neutralize free radicals and reduce oxidant species. The structural features of these coumarins, especially the number and position of hydroxyl groups, are crucial determinants of their antioxidant efficacy. nih.gov

The ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals is a key indicator of its antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly employed for this purpose. nih.gov In these tests, the antioxidant compound reduces the stable DPPH or ABTS radical, leading to a measurable change in color. nih.govzen-bio.com The concentration of the compound required to achieve 50% inhibition of the radical (IC₅₀) is a common metric of activity. nih.gov

Studies on various coumarin (B35378) derivatives have demonstrated that the presence of hydroxyl groups is critical for radical scavenging activity. nih.gov For instance, the evaluation of certain 4-hydroxycoumarin (B602359) derivatives highlighted that compounds with a catechol (dihydroxy) moiety often exhibit significant antioxidant activity. nih.gov While specific DPPH and ABTS assay data for this compound is not extensively detailed in the provided search results, the general findings for hydroxylated coumarins suggest its potential in this regard. The antioxidant activity is attributed to their hydrogen-donating ability. nih.gov

Table 1: DPPH and ABTS Radical Scavenging Activity of Selected Compounds

This table is illustrative of the types of data generated in these assays. Specific values for this compound were not available in the search results.

| Compound | Assay | IC₅₀ (µg/mL) | Reference Compound |

| Derivative A | DPPH | Data Not Available | Ascorbic Acid |

| Derivative B | ABTS | Data Not Available | Trolox |

The FRAP assay directly measures the ability of a substance to act as a reductant. nih.gov The method is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its intense blue-colored ferrous (Fe²⁺) form at low pH in the presence of an antioxidant. nih.gov The change in absorbance is proportional to the antioxidant power of the compound. nih.gov The results are often expressed as Fe²⁺ equivalents, providing a direct measure of the total reducing capacity. nih.gov

This assay is considered a straightforward and reproducible method for assessing the "antioxidant power" of various substances, including plant extracts and pure compounds. nih.govmdpi.com The antioxidant capacity measured by FRAP represents the compound's ability to donate electrons. nih.gov For phenolic compounds, including coumarins, a key factor for high activity is the presence of two or more hydroxyl groups, particularly when they are in the ortho or para positions relative to each other. mdpi.com

Reactive oxygen species include not only free radicals but also non-radical species like hydrogen peroxide (H₂O₂). The ability of a compound to scavenge peroxides is an important aspect of its antioxidant profile. While specific studies focusing solely on the peroxide scavenging capabilities of this compound are not detailed in the provided search results, research on 4-hydroxycoumarin derivatives has included evaluations of lipid peroxide scavenging. nih.gov This suggests that this class of compounds may have the potential to interfere with the propagation of lipid peroxidation, a damaging process initiated by free radicals.

To assess antioxidant effects within a biological system, cellular assays are employed. The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a widely used method to measure intracellular ROS. nih.gov The non-fluorescent DCFH-DA can diffuse across the cell membrane, where it is deacetylated by cellular esterases to DCFH. nih.govnih.gov In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). nih.govnih.gov A reduction in DCF fluorescence in the presence of a test compound indicates its ability to mitigate intracellular oxidative stress. This assay is valuable for determining the potential of a compound to counteract ROS generated under various stress conditions. nih.gov

The antioxidant effects of phenolic compounds often extend beyond direct radical scavenging to include the modulation of cellular pathways involved in redox homeostasis. Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to detoxify these reactive products. nih.gov Coumarins have been studied for their ability to influence the expression and activity of key enzymes and transcription factors that protect against oxidative damage. While the specific molecular targets of this compound are not fully elucidated in the provided results, related compounds have been shown to interact with inflammatory pathways that are closely linked to ROS production, such as the cyclooxygenase (COX) enzymes. nih.govmdpi.com

Anti-inflammatory Investigations

Inflammation is a biological response to harmful stimuli and is intricately linked with oxidative stress. mdpi.com Key mediators of inflammation include prostaglandins (B1171923), which are synthesized by cyclooxygenase (COX) enzymes (COX-1 and COX-2). nih.gov The inhibition of these enzymes is a primary target for many anti-inflammatory drugs.

Research into coumarin derivatives has revealed their potential to exert anti-inflammatory effects. For example, a series of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones were evaluated for their ability to reduce carrageenan-induced paw edema in rats, a standard model for acute inflammation. nih.gov Some of these derivatives showed significant anti-inflammatory activity, with a few surpassing the reference drug, indomethacin, in their inhibitory effects after three hours. nih.gov Molecular docking studies suggested that these compounds could interact with the active sites of both COX-1 and COX-2 enzymes, providing a potential mechanism for their observed activity. nih.gov Similarly, other studies have noted that coumarins can inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2, both of which are key pro-inflammatory enzymes. mdpi.com

Table 2: Anti-inflammatory Activity of Selected Coumarin Derivatives

This table presents example data for derivatives to illustrate research findings in this area. Specific values for this compound were not available in the search results.

| Derivative Compound | Assay/Model | Inhibition (%) | Reference Drug |

| Compound 4 (a 7-hydroxy-4-methylcoumarin derivative) | Carrageenan-induced paw edema (3 hr) | 44.05 | Indomethacin |

| Compound 8 (a 7-hydroxy-4-methylcoumarin derivative) | Carrageenan-induced paw edema (3 hr) | 38.10 | Indomethacin |

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide Production)

Daidzein (B1669772) has been shown to exert anti-inflammatory effects by targeting pro-inflammatory mediators. dergipark.org.tr A key mechanism is the inhibition of nitric oxide (NO), a signaling molecule that, when overproduced by inducible nitric oxide synthase (iNOS), contributes to inflammatory processes. semanticscholar.orgdergipark.org.tr Studies have indicated that some isoflavone (B191592) extracts can suppress NO activation. semanticscholar.org The compound's ability to modulate the immune response is also demonstrated by its capacity to increase the phagocytic activity of peritoneal macrophages and up-regulate interleukin-4, which may help control hyperallergic responses. semanticscholar.org

Modulation of Inflammatory Enzymes (e.g., Cyclooxygenase, Lipoxygenase)

The anti-inflammatory properties of this compound extend to its ability to modulate key inflammatory enzymes. Research has shown that isoflavones can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for synthesizing pro-inflammatory prostaglandins and leukotrienes. dergipark.org.tr Specifically, daidzein has been reported to inhibit the iNOS enzyme, which is crucial for the production of nitric oxide during inflammation. dergipark.org.tr Some studies suggest that isoflavones may down-regulate several inflammation-related genes, including those for COX-2 and iNOS, thereby reducing the inflammatory response. semanticscholar.org

Suppression of Key Inflammatory Signaling Pathways (e.g., NF-κB Activation, iNOS Activity, IL-6 Production)

A significant aspect of the anti-inflammatory action of this compound involves the suppression of major inflammatory signaling pathways. The compound has been found to inhibit the transcription factor NF-κB (nuclear factor kappa-B), a central regulator of inflammation. semanticscholar.orgdergipark.org.tr By inhibiting NF-κB and STAT1 (signal transducer and activator of transcription 1), daidzein effectively suppresses the expression of the iNOS enzyme. dergipark.org.tr This modulation of transcription factors leads to a downstream reduction in the production of pro-inflammatory cytokines.

In Vitro Cellular Models for Anti-inflammatory Assessment (e.g., LPS-Induced Macrophages)

The anti-inflammatory effects of coumarin derivatives and isoflavones are frequently evaluated using in vitro cellular models. A standard model involves the use of macrophage cell lines, such as RAW 264.7 or J774, which are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. nih.gov In these models, LPS stimulation triggers the activation of macrophages and the release of inflammatory mediators like NO and various cytokines. semanticscholar.org The ability of daidzein to increase the phagocytic response of peritoneal macrophages has been observed, highlighting its immunomodulatory potential. semanticscholar.org

Anticancer Research

This compound has demonstrated notable potential as an anticancer agent, with research indicating its efficacy against a range of human cancers, including osteosarcoma, ovarian, and gastric cancers. spandidos-publications.comnih.govnih.gov Its mechanisms of action are multifaceted, involving the induction of programmed cell death (apoptosis), inhibition of the cell cycle, and interference with signaling pathways that are critical for tumor growth and progression. semanticscholar.orgnih.gov

Cytotoxicity Screening in Various Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated across various cancer cell lines, often showing selective toxicity towards malignant cells over their normal counterparts. For instance, in studies on human ovarian cancer, daidzein exhibited potent activity against SKOV3 cells while being significantly less toxic to normal ovarian cells. spandidos-publications.com This selective cytotoxicity is a desirable characteristic for potential anticancer therapies. nih.gov The compound's effectiveness has also been noted in gastric cancer cells, where it inhibits proliferation and induces cell death. semanticscholar.orgnih.gov

Table 1: Cytotoxicity of this compound (Daidzein) in Cancer and Normal Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |

| SKOV3 | Ovarian Cancer | 20 | spandidos-publications.com |

| Moody | Normal Ovarian | 100 | spandidos-publications.com |

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Cell Cycle Perturbation Analysis (e.g., G2/M Phase Arrest, S Phase Impact)

A key mechanism underlying the anticancer activity of this compound is its ability to disrupt the normal progression of the cell cycle in cancer cells. semanticscholar.orgnih.gov By inducing cell cycle arrest, the compound prevents cancer cells from dividing and proliferating. Studies have reported that daidzein can induce cell cycle arrest at different phases depending on the cancer type. For example, it has been shown to cause G1 and G2/M phase arrest in human breast carcinoma cells and G1 phase arrest in human melanoma cells. nih.gov In gastric cancer cells, daidzein, in combination with other compounds, has been found to trigger both cell cycle arrest and apoptosis. semanticscholar.orgnih.gov

Induction of Apoptosis and Associated Molecular Mechanisms (e.g., Caspase Activation, DNA Fragmentation, Regulation of Pro-/Anti-Apoptotic Genes like P53, Bax, Bcl-2, CDK4)

Derivatives of 7-hydroxy-chromen-2-one have been shown to induce apoptosis, a form of programmed cell death, in cancer cells through various molecular pathways.

One study investigated a bis(4-hydroxy-2H-chromen-2-one) coumarin derivative, referred to as 4HC, on MCF-7 human breast cancer cells. nih.gov The findings indicated that 4HC induced mortality in these cells by modulating the expression of key apoptosis-related genes. nih.gov Specifically, it led to an up-regulation of the pro-apoptotic gene Bax and a down-regulation of the anti-apoptotic gene Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio culminated in an increased expression of the caspase-3 gene, a critical executioner in the apoptotic cascade. nih.gov Furthermore, treatment with 4HC resulted in an increased percentage of cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis. nih.gov

In another research effort, a novel series of 7-hydroxy-4-phenylchromen-2-one derivatives linked to 1,2,4-triazole (B32235) moieties were synthesized and evaluated for their cytotoxic potential. nih.gov The most potent compound, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (designated as 4d), was found to exert its antiproliferative effects by arresting the cell cycle in the G2/M phase and by inducing apoptosis in AGS human gastric cancer cells. nih.gov

Table 1: Effect of a Bis(4-hydroxy-2H-chromen-2-one) Derivative on Apoptosis-Related Gene Expression in MCF-7 Cells

| Gene | Effect | Consequence |

| Bax | Up-regulation | Promotes Apoptosis |

| Bcl-2 | Down-regulation | Promotes Apoptosis |

| Caspase-3 | Increased Expression | Execution of Apoptosis |

| CYP19A1 (Aromatase) | Decreased Expression | Inhibition of Estrogen Synthesis |

Data sourced from Anticancer Research, 2019. nih.gov

Inhibition of Cancer Cell Proliferation, Invasion, and Migration

Research has demonstrated the capacity of 7-hydroxy-chromen-2-one derivatives to inhibit the growth and spread of various cancer cell lines.

A study focusing on newly synthesized 7-hydroxy-4-phenylchromen-2-one-linked 1,2,4-triazoles performed cytotoxicity screening against a panel of six human cancer cell lines. nih.gov The cell lines tested were AGS (gastric), MGC-803 (gastric), HCT-116 (colon), A-549 (lung), HepG2 (liver), and HeLa (cervical). nih.gov Several of the synthesized analogues displayed better cytotoxic activity than the parent compound, 7-hydroxy-4-phenylchromen-2-one. nih.gov Compound 4d, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, was identified as the most active, showing a half-maximal inhibitory concentration (IC50) of 2.63 ± 0.17 µM against AGS cells. nih.gov Notably, most of the tested compounds exhibited superior antitumour activity compared to the standard chemotherapeutic drug 5-fluorouracil. nih.gov

Similarly, the bis(4-hydroxy-2H-chromen-2-one) derivative 4HC was found to significantly decrease the proliferation of MCF-7 mammary cancer cells within 24 hours of treatment at a concentration of 50 μM. nih.gov A key finding was the selectivity of this compound, as it had no observable effect on the viability of non-cancerous MCF-10a mammary cells. nih.gov

Furthermore, a biscoumarin derivative, 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one), demonstrated potent cytostatic effects on lung cancer cell proliferation. plos.org This compound also significantly inhibited the migration of lung cancer cells by reducing the expression of matrix metalloproteinases-2 (MMP-2) and MMP-9, enzymes crucial for cancer cell invasion. plos.org

Table 2: Cytotoxicity of 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (Compound 4d)

| Cell Line | Cancer Type | IC50 (µM) |

| AGS | Human Gastric Adenocarcinoma | 2.63 ± 0.17 |

Data sourced from PubMed, detailing the most potent activity observed. nih.gov

Modulation of Hormone Receptor Pathways (e.g., Estrogen Receptor-alpha/beta Antagonism/Agonism, Androgen Receptor Antagonism)

The structural backbone of this compound is similar to that of isoflavones, which are known to interact with hormone receptors.

Research into isoflavone analogues, specifically 7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-ones containing a basic side chain, was conducted to evaluate their potential as selective estrogen receptor modulators (SERMs). nih.gov These compounds, which are structural isomers of the primary compound of interest, were tested for their binding affinities to estrogen receptors (ERs). nih.gov The study found that the target compounds generally exhibited low affinities for both ERα and ERβ. nih.gov However, they did display a degree of selectivity, favoring binding to ERα over ERβ. nih.gov The data also indicated that having an oxygen atom as a hinge in the side chain was more favorable for receptor binding than a sulfur atom. nih.gov

In a different approach targeting hormone-dependent cancer, the bis(4-hydroxy-2H-chromen-2-one) coumarin derivative 4HC was found to induce apoptosis in MCF-7 breast cancer cells by inhibiting aromatase. nih.gov Real-time PCR analysis revealed that the compound decreased the expression of the aromatase gene (CYP19A1), which is responsible for converting androgens into estrogens. nih.gov This anti-aromatase activity presents an alternative mechanism for interfering with estrogen-driven cancer growth. nih.gov

Inhibition of Kinase Signaling Cascades (e.g., Src Kinase, VEGFR-2 Activation, Raf-1/MAPK/ERK Pathway)

Kinase signaling pathways are fundamental to cell proliferation and survival, and their inhibition is a key strategy in cancer therapy. The mitogen-activated protein kinase (MAPK) pathway is a chain of proteins that communicates signals from a receptor on the cell's surface to the DNA in the nucleus. wikipedia.org

Investigations into a biscoumarin derivative, 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one), revealed its anticancer activity in lung cancer cells. plos.org The study suggested that the observed suppression of cancer cell proliferation and migration is possibly linked to the inhibition of the p38 MAPK pathway, as the compound suppressed the phosphorylation of p38. plos.org The Raf/MEK/ERK pathway, also known as the MAPK/ERK pathway, is a critical signaling cascade that regulates processes like cell proliferation and is often hyperactivated in cancers. nih.govnih.gov Inhibition of components within this pathway can halt tumor growth. nih.gov

Investigation of Pro-oxidant Properties in Tumor Cells

There is currently no specific information available in the reviewed literature regarding the investigation of pro-oxidant properties of this compound or its direct derivatives in tumor cells.

Targeting of Specific Cellular Pathways (e.g., Cyclic Adenosine (B11128) 3,5-Monophosphate Pathway)

There is currently no specific information available in the reviewed literature regarding the targeting of the cyclic adenosine 3,5-monophosphate pathway by this compound or its derivatives.

Antimicrobial Research

Various derivatives based on the 7-hydroxy-coumarin scaffold have been synthesized and evaluated for their antimicrobial properties against a range of bacterial strains.

One study synthesized derivatives from 7-Hydroxy-3-nitro-chromen-2-one and tested their antibacterial activity against Staphylococcus aureus (a Gram-positive bacterium) and Klebsiella species (a Gram-negative bacterium), finding that the compounds exhibited both bacteriostatic and bactericidal effects. researchgate.net Another investigation focused on derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid, identifying several compounds with good antimicrobial activity. mdpi.com

Research on 7-(hydroxy)coumarin itself demonstrated its potential as an antibacterial agent against Staphylococcus aureus and Shigella flexneri (Gram-negative). sunankalijaga.org The study reported that the compound showed strong inhibiting activity, with the highest efficacy observed at a 20% concentration, producing inhibition zones of 24.55 mm and 20.43 mm, respectively. sunankalijaga.org Additionally, derivatives of 4,7-Dihydroxy-chromen-2-one were tested against Staphylococcus aureus, E. coli, and Bacillus cereus, showing both bacteriostatic and bactericidal activity. jocpr.com

Table 3: Antibacterial Activity of Selected 7-Hydroxy-Coumarin Derivatives

| Compound Class/Derivative | Test Organism(s) | Observed Activity | Reference |

| 7-Hydroxy-3-nitro-chromen-2-one derivatives | Staphylococcus aureus, Klebsiella | Bacteriostatic & Bactericidal | researchgate.net |

| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid derivatives | Various Bacteria | Good antimicrobial activity | mdpi.com |

| 4,7-Dihydroxy-chromen-2-one derivatives | S. aureus, E. coli, B. cereus | Bacteriostatic & Bactericidal | jocpr.com |

| 7-(hydroxy)coumarin (20% conc.) | Staphylococcus aureus | Strong inhibition (24.55 mm zone) | sunankalijaga.org |

| 7-(hydroxy)coumarin (20% conc.) | Shigella flexneri | Strong inhibition (20.43 mm zone) | sunankalijaga.org |

Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens

Derivatives of the coumarin class, including those based on the 7-hydroxy-chromen-2-one skeleton, have demonstrated notable antibacterial properties. Studies confirm that these compounds are often more effective against Gram-positive bacteria than Gram-negative bacteria. nih.gov For instance, certain coumarin derivatives have shown significant activity against Bacillus subtilis and Staphylococcus aureus. nih.gov

Investigations into various synthesized coumarin derivatives have consistently shown bacteriostatic and bactericidal activity. researchgate.netjocpr.comsciencepublishinggroup.comjocpr.com For example, derivatives of 4-hydroxy-chromen-2-one were evaluated against Staphylococcus aureus, E. coli, and Bacillus cereus, demonstrating significant inhibitory effects. jocpr.comsciencepublishinggroup.comjocpr.com Similarly, derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide have been synthesized and tested against a panel of both Gram-positive and Gram-negative bacteria. nih.gov

The introduction of different functional groups to the coumarin nucleus significantly influences antibacterial efficacy. A study on 7-hydroxy-4-trifluoromethylcoumarin (a derivative) reported a minimum inhibitory concentration (MIC) of 1.7 mM against Enterococcus faecium. nih.gov Another research effort synthesized derivatives from 7-Chloro-4-hydroxy-chromen-2-one and found them to be active against Staphylococcus aureus, E.coli, and Bacillus cereus. researchgate.net The substitution pattern on the coumarin ring is a critical determinant of the compound's antibacterial spectrum and potency. mdpi.com

Table 1: Antibacterial Activity of Selected Coumarin Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Result | Reference |

| Coumarin derivatives (general) | Bacillus subtilis, Staphylococcus aureus | Good activity, more effective against Gram-positive strains | nih.gov |

| 7-hydroxy-4-trifluoromethylcoumarin | Enterococcus faecium | MIC of 1.7 mM | nih.gov |

| 4,7-Dichloro-chromen-2-one derivatives | Staphylococcus aureus, E. coli, Bacillus cereus | Showed bacteriostatic and bactericidal activity | jocpr.com |

| 4-hydroxy-chromen-2-one derivatives | Staphylococcus aureus, E. coli, Bacillus cereus | High level of bacteriostatic and bactericidal activity | sciencepublishinggroup.comjocpr.com |

| 7-Chloro-4-hydroxy-chromen-2-one derivatives | Staphylococcus aureus, E. coli, Bacillus cereus | Showed bacteriostatic and bactericidal activity | researchgate.net |

| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide derivatives | Gram-positive and Gram-negative bacteria | Showed antibacterial activity | nih.gov |

Antifungal Activity Against Fungal Strains

In addition to antibacterial effects, 7-hydroxy-coumarin derivatives have been investigated for their antifungal properties. nih.gov Research has shown that synthetic coumarin derivatives can be effective against various fungal pathogens, including plant pathogens and human opportunistic pathogens like Candida albicans. mdpi.comresearchgate.netscielo.org.za

A study focusing on novel fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety reported promising antifungal activity against a panel of six plant-pathogenic fungi, including Botrytis cinerea and Rhizoctorzia solani. nih.gov One derivative, compound 5f, was particularly potent against B. cinerea, with an efficacy significantly better than the standards Osthole and Azoxystrobin. nih.gov This highlights the potential of modifying the 7-hydroxycoumarin structure to develop effective antifungal agents.

Table 2: Antifungal Activity of Selected 7-Hydroxycoumarin Derivatives

| Compound/Derivative | Fungal Strain | Activity/Result | Reference |

| Fluorinated 7-hydroxycoumarin derivative (5f) | Botrytis cinerea | EC₅₀ value of 5.75 μg/mL | nih.gov |

| Fluorinated 7-hydroxycoumarin derivative (5f) | Rhizoctorzia solani | EC₅₀ value of 28.96 μg/mL | nih.gov |

| Thiazole-substituted 4-hydroxy-coumarin (9c) | Mucor mucedo | MIC of 31.25 μg/mL (equal to ketoconazole) | mdpi.com |

| General coumarin derivatives | Candida albicans | Showed antifungal activity | mdpi.comscielo.org.za |

Determination of Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure in microbiology, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. nih.govbmglabtech.com This quantitative value is crucial for assessing the potency of new antimicrobial compounds. nih.govbmglabtech.com Standard methods for determining MIC include broth microdilution and agar (B569324) dilution, where a series of decreasing concentrations of the antibiotic are tested against a standardized inoculum of bacteria. nih.govnih.gov

For coumarin derivatives, MIC values have been determined against a wide array of pathogens. For example, a derivative of 7-hydroxy-4-trifluoromethylcoumarin showed an MIC of 1.7 mM against Enterococcus faecium. nih.gov In another study, a thiazole-containing 4-hydroxy-coumarin derivative (9c) exhibited a potent MIC of 31.25–62.5 μg/mL against several microorganisms, with its activity against Mucor mucedo being equivalent to the standard antifungal drug ketoconazole. mdpi.com These studies underscore the importance of MIC determination in quantifying the antimicrobial efficacy of novel coumarin-based compounds.

Elucidation of Antimicrobial Mechanisms (e.g., Interaction with Microbial Membranes, Enzyme Inhibition like DNA Gyrase)

Understanding the mechanism of action is critical for the development of antimicrobial drugs. For coumarin-based compounds, a key molecular target is the 24 kDa N-terminal domain of the DNA gyrase B subunit (p24). mdpi.com DNA gyrase is a bacterial enzyme essential for unwinding DNA during replication, and its inhibition leads to cell death. Natural coumarins like novobiocin, which also possess a 4-hydroxycoumarin core, are known to inhibit the ATPase activity of this enzyme subunit. mdpi.com

Other proposed mechanisms for coumarins and related flavonoids include disruption of the cytoplasmic membrane and inhibition of nucleic acid synthesis and energy metabolism. sunankalijaga.orgnih.gov Damage to the cell membrane can alter its permeability, leading to the leakage of essential intracellular components and ultimately cell death. sunankalijaga.org The specific mechanism can be influenced by the nature and position of substituents on the coumarin ring, which affects how the molecule interacts with microbial targets. mdpi.com

Other Pharmacological Research Areas

Beyond antimicrobial effects, research has explored the therapeutic potential of this compound and its analogues in other significant areas of pharmacology.

Neuroprotective Investigations

Several studies have highlighted the neuroprotective potential of compounds structurally related to this compound. A closely related compound, 7-hydroxy-3-(4-hydroxybenzyl)chroman, isolated from Anemarrhena asphodeloides, demonstrated neurotrophic activity by inducing neurite outgrowth in rat pheochromocytoma (PC-12) cells. nih.gov This compound was also found to be a moderate inhibitor of the chymotrypsin-like activity of the proteasome, a key cellular component for protein degradation. nih.gov

Furthermore, synthetic coumarin-chalcone derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. scienceopen.comresearchgate.net One such derivative, (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one (LM-021), was found to enhance CREB-mediated gene expression, a pathway crucial for neuronal survival and function. scienceopen.comresearchgate.net This compound exhibited anti-aggregative effects against both amyloid-beta and tau proteins, provided neuroprotection, and demonstrated good blood-brain barrier penetration, suggesting its therapeutic potential for Alzheimer's disease. scienceopen.comresearchgate.net

Cardioprotective Studies

The cardioprotective effects of coumarin derivatives have also been a subject of investigation. A study explored the benefits of a newly synthesized coumarin, (E)-4-hydroxy-N'-(1-(7-hydroxy-2-oxo-2H-chromen-3-yl) ethylidene) benzohydrazide, in a rat model of isoproterenol-induced myocardial infarction. nih.gov